![molecular formula C12H15NO5S B7568699 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid, also known as HSP990, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. HSP990 is a member of the HSP90 inhibitor family, which targets the heat shock protein 90 (HSP90) chaperone system. HSP90 is a molecular chaperone that is involved in the folding, stabilization, and degradation of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HSP990 has shown promise in preclinical studies as a potential anticancer agent, and its synthesis, mechanism of action, and potential applications will be discussed in
Mechanism of Action
3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid binds to the ATP-binding pocket of HSP90, thereby inhibiting its function as a molecular chaperone. This leads to the destabilization and degradation of many oncogenic client proteins, including kinases, transcription factors, and signaling molecules. The inhibition of HSP90 also leads to the activation of the heat shock response, a cellular stress response pathway that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid has been shown to have a range of biochemical and physiological effects in cancer cells. It induces the degradation of many oncogenic client proteins, leading to inhibition of cell proliferation, angiogenesis, and invasion. 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid also activates the heat shock response, leading to increased levels of cellular stress and apoptosis. In addition, 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid has been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid in lab experiments include its specificity for the HSP90 chaperone system, its ability to induce apoptosis in cancer cells, and its potential for use in combination with other anticancer agents. However, there are also limitations to its use, including its potential toxicity to normal cells, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for research on 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid and other HSP90 inhibitors. One area of interest is the development of more potent and selective HSP90 inhibitors, with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to HSP90 inhibitors, which could help guide patient selection and treatment strategies. Finally, there is ongoing research on the use of HSP90 inhibitors in combination with other targeted therapies, immunotherapies, and conventional chemotherapy drugs, with the goal of improving treatment outcomes for cancer patients.
Synthesis Methods
The synthesis of 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid involves several steps, starting with the reaction of 3-bromomethylbenzoic acid with N-hydroxysuccinimide (NHS) to form the NHS ester intermediate. This intermediate is then reacted with (S)-3-hydroxypyrrolidine to form the 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid precursor. The precursor is then treated with trifluoroacetic acid to remove the protecting group and yield the final product, 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid. The synthesis of 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid has been optimized to improve its yield and purity, and various methods have been reported in the literature.
Scientific Research Applications
3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid has been extensively studied in preclinical models of cancer, including cell lines and animal models. Its potential use as an anticancer agent stems from its ability to inhibit the HSP90 chaperone system, which is critical for the stability and function of many oncogenic client proteins. 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. 3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid has also been studied in combination with other HSP90 inhibitors and conventional chemotherapy drugs, with promising results.
properties
IUPAC Name |
3-[(3-hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-4-5-13(7-11)19(17,18)8-9-2-1-3-10(6-9)12(15)16/h1-3,6,11,14H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPSZXCLKOGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
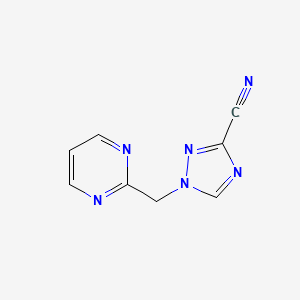
![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
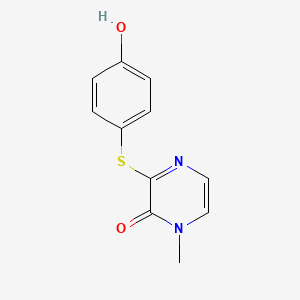
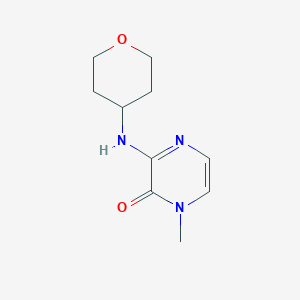
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)
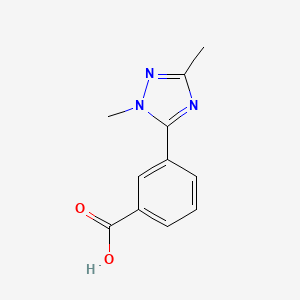
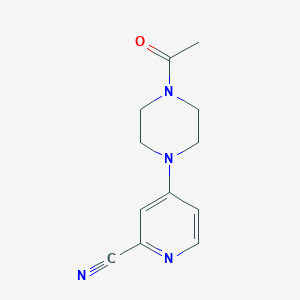
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)